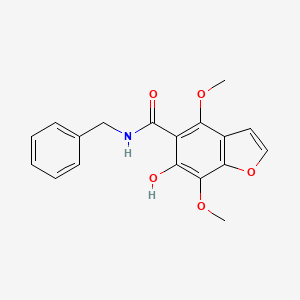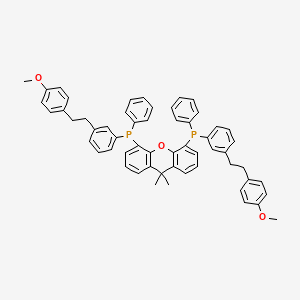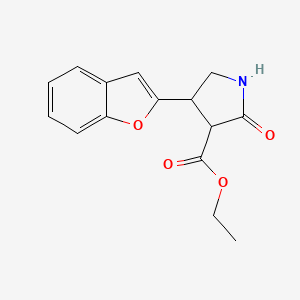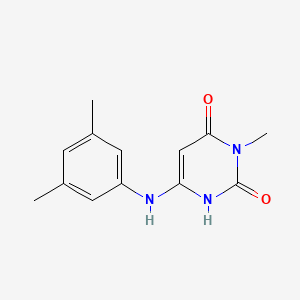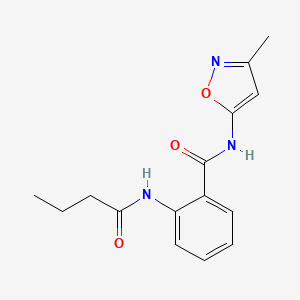
2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under optimized conditions. The use of high-yield and efficient catalytic systems is crucial to ensure the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzamide core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can lead to the formation of reduced benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring plays a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
2-Butanamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the benzamide and oxazole moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
| 90059-30-6 | |
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-(butanoylamino)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H17N3O3/c1-3-6-13(19)16-12-8-5-4-7-11(12)15(20)17-14-9-10(2)18-21-14/h4-5,7-9H,3,6H2,1-2H3,(H,16,19)(H,17,20) |
InChI-Schlüssel |
VPWVPJHLMFTMID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC2=CC(=NO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-g][1,3]benzoxazole](/img/no-structure.png)
